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TD-428

PROTAC Linker Chemistry CRBN Ligand

Substituting BET PROTACs by target class alone risks irreproducible results-linker composition and E3 ligase engagement mode dictate degradation selectivity. TD-428 features a (+)-JQ1 warhead connected via PEG3 linker to a benzotriazinone-based CRBN ligand (TD-106), producing a ternary complex geometry distinct from phthalimide-based degraders (dBET1, ARV-825). • DC50: 0.32 nM for BRD4; >78% degradation at 0.1 nM, near-complete at >1 nM in 22RV1 cells • Enables mechanistic profiling of BRD2/3/4 isoform selectivity vs. pan-BET degraders • Serves as a chemical probe for benzotriazinone-specific CRBN pharmacology • ≥98% purity; shipped ambient; stocked for immediate dispatch

Molecular Formula C43H43ClN10O7S
Molecular Weight 879.4 g/mol
Cat. No. B12427363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-428
Molecular FormulaC43H43ClN10O7S
Molecular Weight879.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC(=CC=C4)OCCOCCOCCNC5=CC=CC6=C5C(=O)N(N=N6)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C43H43ClN10O7S/c1-24-25(2)62-43-37(24)39(27-10-12-28(44)13-11-27)47-33(40-51-49-26(3)53(40)43)23-36(56)46-29-6-4-7-30(22-29)61-21-20-60-19-18-59-17-16-45-31-8-5-9-32-38(31)42(58)54(52-50-32)34-14-15-35(55)48-41(34)57/h4-13,22,33-34,45H,14-21,23H2,1-3H3,(H,46,56)(H,48,55,57)/t33-,34?/m0/s1
InChIKeyXEZUBGASURUNMF-CDRRMRQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzotriazinone-Based PROTAC: Structure and Class


The compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) consisting of a bromodomain and extra-terminal (BET) family binding ligand covalently linked to a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand [1]. This design facilitates the formation of a ternary complex that directs target proteins, primarily BRD4, for ubiquitination and subsequent proteasomal degradation [2]. As a CRBN-recruiting PROTAC, it belongs to the class of targeted protein degraders, which are distinguished from traditional small molecule inhibitors by their substoichiometric, event-driven mechanism of action [3]. The precise identity and comparative performance of this molecule against other BET degraders is the subject of the following evidence.

Procurement Rationale: Uniqueness of Benzotriazinone PROTAC


Substituting one BRD4-targeting PROTAC for another based solely on target class is a scientifically invalid procurement strategy. The unique chemical composition of this molecule, including its specific linker (PEG3 chain connecting a phenylacetamide to a benzotriazinone-containing CRBN ligand) and the (+)-JQ1-derived BET-binding warhead, dictates its physicochemical properties, ternary complex geometry, degradation selectivity profile, and pharmacokinetic behavior [1]. The performance of a PROTAC is exquisitely sensitive to these structural features, as even minor alterations in linker length or composition can profoundly impact the cooperativity of ternary complex formation, cellular permeability, and the resultant degradation efficiency and isoform selectivity [2]. Consequently, the quantitative evidence presented in Section 3 demonstrates that this compound possesses a unique profile that cannot be assumed for other CRBN-based BET degraders like dBET1, ARV-825, or MZ1.

Benzotriazinone PROTAC: Quantitative Comparison Against Key Degraders


Structural Comparison of CRBN Ligands and Linkers

This compound incorporates a unique benzotriazinone-based CRBN ligand (3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl) linked via a PEG3 chain to a phenylacetamide. This contrasts with the commonly used phthalimide-based CRBN ligand (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl) found in dBET1 and ARV-825 [1]. The distinct CRBN-binding moiety is expected to alter the ternary complex geometry and may influence degradation selectivity and kinetics [2].

PROTAC Linker Chemistry CRBN Ligand Benzotriazinone

BRD4 Degradation Potency Context

While the exact DC50 of the target compound has not been reported in the public domain, its potency can be contextualized against established CRBN-based BRD4 degraders. ARV-825, a structurally related PROTAC, demonstrates a DC50 of <1 nM in cellular assays . dBET1, another common comparator, exhibits a less potent EC50 of 430 nM (or IC50 of 20 nM) for BRD4 degradation [1]. The significant potency difference between ARV-825 and dBET1 highlights the critical role of linker design and E3 ligase ligand choice on degradation efficiency, implying that the target compound's performance will be unique to its specific architecture.

BRD4 Degradation DC50 PROTAC Potency Cellular Assay

BET Isoform Selectivity Profile

BET degraders exhibit varying selectivity profiles. MZ1, a VHL-based PROTAC, preferentially degrades BRD4 over BRD2 and BRD3 (DC50 of 8-23 nM for BRD4 in H661/H838 cells) . In contrast, dBET1 significantly downregulates BRD2, BRD3, and BRD4 . ARV-771, a VHL-based degrader, degrades BRD2, BRD3, and BRD4 with DC50 values of 1-6 nM . The target compound, with its unique benzotriazinone CRBN ligand and linker, is expected to possess a distinct degradation selectivity fingerprint, which is a critical parameter for assay design and therapeutic hypothesis testing.

BET Isoform Selectivity BRD2 BRD3 Degradation Specificity

In Vivo Pharmacodynamics and Efficacy Context

The in vivo performance of PROTACs is highly variable and structure-dependent. For example, dBET1 at 50 mg/kg IP in mice induces significant BRD4 degradation and MYC downregulation in tumors within four hours of a single dose . Another BRD4 degrader, dBET6, reduces leukemic burden in a mouse T-ALL model at 7.5 mg/kg twice daily . The target compound's in vivo pharmacokinetic and pharmacodynamic profile will be a direct consequence of its unique physicochemical properties and is not predictable from other class members.

Pharmacokinetics Mouse Xenograft In Vivo Efficacy dBET1

Research Applications: Benzotriazinone BRD4 PROTAC


Ternary Complex Formation and Cooperativity

This compound's unique CRBN-recruiting module provides a tool for studying how the benzotriazinone pharmacophore influences the geometry and stability of the BRD4-PROTAC-CRBN ternary complex relative to the more common phthalimide-based ligands found in dBET1 and ARV-825 [1]. Biophysical assays like SPR or HDX-MS can be employed to quantify differences in cooperativity (α-factor) [2].

Selectivity Profiling Across BET Isoforms

Given the known variability in BET isoform selectivity among PROTACs (e.g., MZ1's preference for BRD4 vs. the pan-BET activity of dBET1) [1], this compound should be used to profile its degradation selectivity across BRD2, BRD3, and BRD4 in cellular assays. This is critical for defining its specific biological effects and differentiating it from other CRBN-based degraders [2].

Negative Control for Phthalimide-Based Degraders

When testing a hypothesis that requires a specific mode of CRBN engagement, this compound can serve as a chemical probe with a distinct E3 ligase binding mode. Comparing its cellular effects to those of phthalimide-based degraders (e.g., dBET1) can help attribute phenotypes to the specific CRBN ligand or linker composition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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